molecular formula C14H20N2 B3032388 Bis(dicyclopropylmethylidene)hydrazine CAS No. 15813-18-0

Bis(dicyclopropylmethylidene)hydrazine

Cat. No. B3032388
CAS RN: 15813-18-0
M. Wt: 216.32 g/mol
InChI Key: UXXLOISWPSNDGR-UHFFFAOYSA-N
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Description

Bis(dicyclopropylmethylidene)hydrazine, or DCPMH, is a highly reactive organic compound that is widely used in scientific research due to its versatility. It is a member of the hydrazine family, which is a group of compounds that are characterized by their ability to form a variety of derivatives. DCPMH has a variety of uses in laboratory experiments and can be used to create a wide range of products.

Scientific Research Applications

DCPMH is widely used in scientific research due to its versatility. It is used as a reagent in a variety of reactions, such as the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used as a catalyst in organic reactions and as a reactant in the production of heterocyclic compounds. DCPMH is also used as a reducing agent in the synthesis of metal complexes, and as a stabilizing agent in the production of organic peroxides.

Mechanism of Action

DCPMH is an oxidizing agent and is used to reduce other compounds. It is also used as a reducing agent in the synthesis of metal complexes, and as a stabilizing agent in the production of organic peroxides. DCPMH is also used to catalyze the formation of a variety of products, such as polymers, pharmaceuticals, and other organic compounds.
Biochemical and Physiological Effects
DCPMH is a highly reactive compound and can cause a variety of biochemical and physiological effects. It is known to be a strong oxidizing agent and can cause oxidative damage to cells and tissues. It is also known to be toxic to humans and animals, and can cause skin irritation, eye irritation, and respiratory irritation.

Advantages and Limitations for Lab Experiments

DCPMH has a variety of advantages for laboratory experiments. It is a highly reactive compound and can be used to catalyze a wide range of reactions. It is also relatively stable and does not decompose easily. Additionally, it is relatively inexpensive and widely available. However, DCPMH is also highly toxic and can cause a variety of adverse effects. It is also highly reactive and can be explosive in certain conditions.

Future Directions

There are a variety of potential future directions for research involving DCPMH. One potential area of research is the development of safer, more efficient methods of synthesizing DCPMH. Additionally, further research could be done to explore the potential applications of DCPMH in the synthesis of pharmaceuticals and other organic compounds. Additionally, research could be done to explore the potential uses of DCPMH as a catalyst in organic reactions. Finally, further research could be done to explore the potential uses of DCPMH in the synthesis of metal complexes and other compounds.

properties

IUPAC Name

1,1-dicyclopropyl-N-(dicyclopropylmethylideneamino)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-9(1)13(10-3-4-10)15-16-14(11-5-6-11)12-7-8-12/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXLOISWPSNDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NN=C(C2CC2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287140
Record name bis(dicyclopropylmethylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15813-18-0
Record name MLS002667250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(dicyclopropylmethylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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